Cyclobutyrol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyrol sodium is a pharmaceutical compound known for its therapeutic effectiveness in treating cholestasis, a condition characterized by impaired bile flow. It is a choleretic agent, meaning it promotes the production and secretion of bile. This compound is particularly noted for its ability to inhibit the secretion of biliary lipids, making it a valuable compound in bile therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyrol sodium can be synthesized through the hydrolysis of its ethyl ester, which is obtained via the Reformatski reaction. The Reformatski reaction involves the reaction of an α-halo ester with a zinc reagent to form a β-hydroxy ester. The ethyl ester is then hydrolyzed to produce cyclobutyrol, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyrol sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used depending on the desired product, such as halides or other alkyl groups.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyrol derivatives
Scientific Research Applications
Cyclobutyrol sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying choleretic agents.
Biology: Investigated for its effects on bile production and secretion in liver cells.
Medicine: Used in the treatment of cholestasis and other liver disorders. It is also studied for its potential anti-inflammatory and antioxidant properties.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of cyclobutyrol sodium involves several key processes:
Modulation of Bile Synthesis and Secretion: It enhances the activity of enzymes involved in bile acid synthesis, increasing bile production.
Transport Proteins: It improves the function of transport proteins on hepatocyte membranes, facilitating the efficient secretion of bile.
Anti-inflammatory Properties: It reduces inflammation in bile ducts by downregulating pro-inflammatory cytokines.
Cytoprotective Effects: It stabilizes hepatocyte membranes, protecting them from damage induced by bile acids and other toxic substances.
Antioxidant Properties: It scavenges free radicals, reducing oxidative stress and protecting liver cells
Comparison with Similar Compounds
Cyclobutyrol sodium is unique in its ability to inhibit biliary lipid secretion while promoting bile production. Similar compounds include:
Ursodeoxycholic acid: Used to treat cholestasis but works primarily by reducing cholesterol absorption.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones and certain liver diseases.
Obeticholic acid: A synthetic bile acid analogue used to treat primary biliary cholangitis
This compound stands out due to its multifaceted approach to improving bile flow and liver health, addressing several key aspects of cholestasis through its unique mechanism of action.
Properties
CAS No. |
1130-23-0 |
---|---|
Molecular Formula |
C10H17NaO3 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
sodium;2-(1-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C10H18O3.Na/c1-2-8(9(11)12)10(13)6-4-3-5-7-10;/h8,13H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ZIKJCAPMXXTMDD-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])C1(CCCCC1)O.[Na+] |
Related CAS |
512-16-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.